An In-depth Technical Guide to (3-(Difluoromethoxy)phenyl)boronic acid: Properties, Synthesis, and Applications in Modern Drug Discovery
An In-depth Technical Guide to (3-(Difluoromethoxy)phenyl)boronic acid: Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction
(3-(Difluoromethoxy)phenyl)boronic acid, identified by the CAS number 866607-09-2 , is a versatile organoboron compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry.[1] Its unique structural feature, the difluoromethoxy group (-OCF₂H) at the meta-position of the phenylboronic acid moiety, imparts desirable physicochemical properties that are increasingly sought after in the design of novel therapeutic agents.[2] Boronic acids, in general, have seen a surge in interest within drug discovery, with several boronic acid-containing drugs approved by the FDA, underscoring their potential to enhance potency and improve pharmacokinetic profiles.[3][4][5] This guide provides a comprehensive overview of (3-(Difluoromethoxy)phenyl)boronic acid, detailing its properties, a typical synthetic approach, and its critical role in modern synthetic methodologies, particularly the Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties
The difluoromethoxy group in (3-(Difluoromethoxy)phenyl)boronic acid serves as a lipophilic hydrogen bond donor and can act as a bioisostere for other functional groups, influencing the molecule's solubility, metabolic stability, and target-binding interactions. A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 866607-09-2 | [1][6] |
| Molecular Formula | C₇H₇BF₂O₃ | [1][7] |
| Molecular Weight | 187.94 g/mol | [1] |
| Appearance | White to off-white powder or crystalline solid | [7] |
| Density | 1.33 g/cm³ | [6][7] |
| Boiling Point | 311.1°C at 760 mmHg | [7] |
| Flash Point | 141.9°C | [6][7] |
| IUPAC Name | [3-(difluoromethoxy)phenyl]boronic acid | [1] |
| Synonyms | 3-(Difluoromethoxy)benzeneboronic acid, 1-Borono-3-(difluoromethoxy)benzene | [1][7] |
Synthesis of (3-(Difluoromethoxy)phenyl)boronic acid
The synthesis of arylboronic acids is a well-established process in organic chemistry. A common and effective method involves the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis.[8][9] This approach can be adapted for the preparation of (3-(Difluoromethoxy)phenyl)boronic acid.
Synthetic Workflow Diagram
Caption: Synthetic workflow for (3-(Difluoromethoxy)phenyl)boronic acid.
Detailed Experimental Protocol
Materials:
-
1-Bromo-3-(difluoromethoxy)benzene
-
Magnesium turnings
-
Iodine (catalyst)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a crystal of iodine.
-
Add a solution of 1-bromo-3-(difluoromethoxy)benzene in anhydrous THF dropwise to the magnesium turnings.
-
Initiate the reaction with gentle heating if necessary. Once the reaction starts, maintain a gentle reflux until the magnesium is consumed.
-
Cool the resulting Grignard reagent solution to -78°C in a dry ice/acetone bath.
-
-
Borylation:
-
Slowly add triisopropyl borate to the cooled Grignard reagent solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.[9]
-
-
Hydrolysis and Work-up:
-
Pour the reaction mixture into a cold aqueous solution of hydrochloric acid and stir for 1-2 hours.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure (3-(Difluoromethoxy)phenyl)boronic acid.
-
Application in Suzuki-Miyaura Cross-Coupling Reactions
A cornerstone application of (3-(Difluoromethoxy)phenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, providing a powerful tool for the synthesis of biaryl and substituted aromatic compounds.[10][11][12] These structural motifs are prevalent in many pharmaceuticals and functional materials.[2]
Mechanistic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices in Suzuki-Miyaura Coupling
-
Catalyst: A palladium(0) source is essential. Often, a stable palladium(II) precatalyst is used, which is reduced in situ to the active Pd(0) species. The choice of ligands (L) on the palladium center is crucial for stabilizing the catalyst and modulating its reactivity.
-
Base: A base is required to activate the boronic acid for transmetalation. The base facilitates the formation of a more nucleophilic boronate species, which then transfers its organic group to the palladium center. Common bases include carbonates, phosphates, and hydroxides.
-
Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. A mixture of an organic solvent and water is often used to dissolve both the organic halide and the inorganic base.
Self-Validating Protocol for a Suzuki-Miyaura Coupling
Objective: To synthesize 3-aryl-1-(difluoromethoxy)benzene from (3-(Difluoromethoxy)phenyl)boronic acid and an aryl bromide.
Materials:
-
(3-(Difluoromethoxy)phenyl)boronic acid
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine (3-(Difluoromethoxy)phenyl)boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).
-
Add a 4:1 mixture of toluene and water to the flask.
-
-
Reaction Execution:
-
Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the mixture to 90-100°C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Significance in Drug Development
The incorporation of the difluoromethoxy group via (3-(Difluoromethoxy)phenyl)boronic acid can significantly impact a drug candidate's properties. This group is often used to modulate lipophilicity, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins. Its ability to participate in hydrogen bonding can also lead to improved pharmacokinetic profiles. The versatility of boronic acids in forming stable, reversible covalent bonds has also been exploited in the development of enzyme inhibitors and sensors.[13]
Conclusion
(3-(Difluoromethoxy)phenyl)boronic acid is a valuable and versatile building block in modern organic synthesis and drug discovery. Its unique electronic and steric properties, conferred by the difluoromethoxy group, make it an attractive component for the design of complex molecules with tailored biological activities. A thorough understanding of its properties and reactivity, particularly in robust and reliable methodologies like the Suzuki-Miyaura cross-coupling, is essential for researchers and scientists aiming to innovate in the pharmaceutical and material science industries.
References
Sources
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